molecular formula C14H13NO5 B5702255 Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate

Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate

Cat. No.: B5702255
M. Wt: 275.26 g/mol
InChI Key: VPZXZWAJHOWUNJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with 4-aminophenol to form the intermediate 4-(furan-2-carbonylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous-flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbonyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • 2-Methylfuran

Uniqueness

Methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate is unique due to the presence of both the furan ring and the phenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-18-13(16)9-20-11-6-4-10(5-7-11)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXZWAJHOWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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